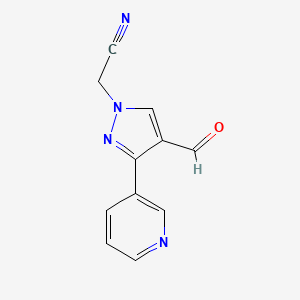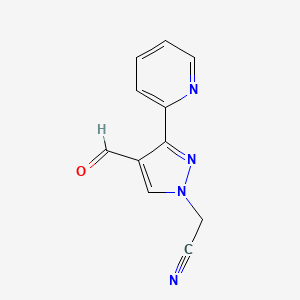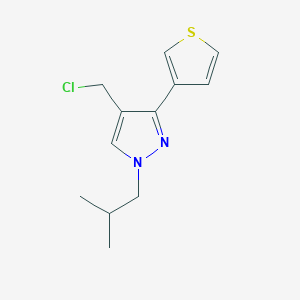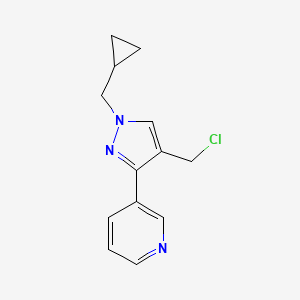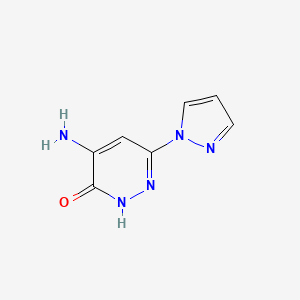
4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of a compound through a reaction involving saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques . For example, imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives have been studied . For instance, one study reported the reaction of imino-ether derivatives with semicarbazide hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques . For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly in the design of anticancer agents. Compounds like 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol have been explored for their potential to inhibit key enzymes involved in cancer cell proliferation . For instance, derivatives of this compound have been studied for their ability to target and inhibit Bruton’s tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies .
Anti-Inflammatory Properties
In the realm of anti-inflammatory research, the aminopyrazole moiety is known to interact with enzymes like p38MAPK, which play a crucial role in inflammatory processes . By modulating these enzymes, compounds based on 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol can be potent anti-inflammatory agents, offering therapeutic potential for diseases characterized by inflammation .
Antimicrobial and Antibacterial Activity
The structural features of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol make it a candidate for developing new antimicrobial and antibacterial drugs. Research has shown that such compounds can exhibit significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This opens up possibilities for treating infections that are resistant to current antibiotics.
Antifungal and Antihelmintic Effects
Similar to their antibacterial properties, pyrazole derivatives also show promise in antifungal and antihelmintic applications. They have been tested against fungi like Candida albicans and Saccharomyces cerevisiae, as well as various helminths, showing potential as new treatments for fungal infections and parasitic worm infestations .
Antiviral Research
The fight against viral infections, including HIV, has benefited from the exploration of pyrazole-based compounds4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol derivatives have been identified with anti-HIV activity, suggesting their use as a platform for developing novel antiviral drugs .
Supramolecular and Polymer Chemistry
Beyond biomedical applications, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol and its derivatives find use in supramolecular and polymer chemistry. Their ability to form stable structures and bind with other molecules makes them suitable for creating new materials with desired properties, such as UV stabilizers or liquid crystals .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-3-pyrazol-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-4-6(10-11-7(5)13)12-3-1-2-9-12/h1-4H,(H2,8,10)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQECNNIWTKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



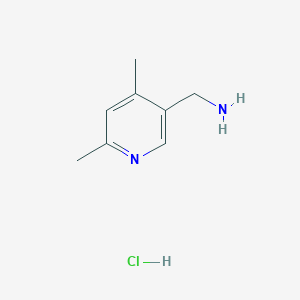
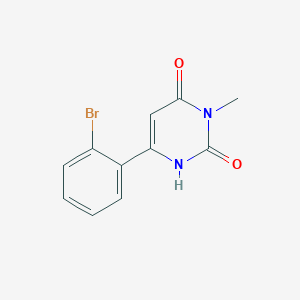
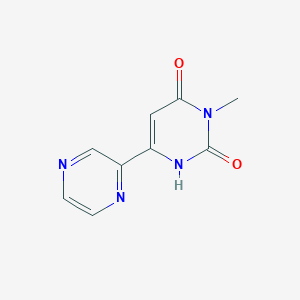

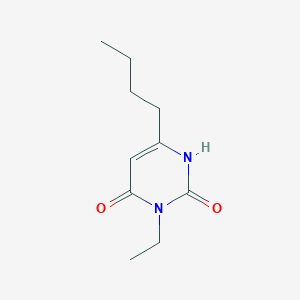

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
